Cas no 141025-16-3 (bis[(2-bromoethyl)amino]phosphinic acid)
bis[(2-bromoethyl)amino]phosphinic acid Chemical and Physical Properties
Names and Identifiers
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- Phosphorodiamidic acid,N,N'-bis(2-bromoethyl)-
- bis(2-bromoethylamino)phosphinic acid
- AC1L30SP
- AG-D-81848
- bromoifosfamide mustard
- CTK4C2433
- Dibromo isophoramide mustard
- LS-107950
- N,N'-Bis(2-bromoethyl)phosphoric acid diamide
- N,N'-Bis(2-bromoethyl)phosphorodiamidic acid
- bis[(2-bromoethyl)amino]phosphinic acid
- SCHEMBL11961311
- C21578
- CHEMBL4802229
- C4H11Br2N2O2P
- Bromo-isophosphoramide mustard
- Q27279249
- UNII-GS36DA0M3T
- GS36DA0M3T
- A903848
- DTXSID60161525
- AMY16589
- Br-IPM
- 141025-16-3
- N,N'-Bis(2-bromoethyl)phosphorodiamidicacid
- Phosphorodiamidic acid, N,N'-bis(2-bromoethyl)-
- Bromo-IPM
- N,N/'-Bis(2-bromoethyl)phosphorodiamidic acid
- CS-M2114
- DB-254002
-
- Inchi: 1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10)
- InChI Key: FUNYDODCWWGJJA-UHFFFAOYSA-N
- SMILES: BrCCNP(NCCBr)(=O)O
Computed Properties
- Exact Mass: 307.89253
- Monoisotopic Mass: 307.89249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 61.4Ų
Experimental Properties
- Density: 1.9±0.1 g/cm3
- Melting Point: 59-61℃
- Boiling Point: 370.2±52.0 °C at 760 mmHg
- Flash Point: 177.7±30.7 °C
- PSA: 61.36
- Vapor Pressure: 0.0±1.8 mmHg at 25°C
bis[(2-bromoethyl)amino]phosphinic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
bis[(2-bromoethyl)amino]phosphinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88360-1g |
N,N-Bis(2-bromoethyl)phosphorodiamidic acid |
141025-16-3 | 1g |
¥11372.0 | 2021-09-08 | ||
| Ambeed | A405809-5g |
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid |
141025-16-3 | 98% | 5g |
$3045.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170079-100mg |
bis[(2-bromoethyl)amino]phosphinic acid |
141025-16-3 | 95% | 100mg |
¥1689.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170079-250mg |
bis[(2-bromoethyl)amino]phosphinic acid |
141025-16-3 | 95% | 250mg |
¥2699.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170079-500mg |
bis[(2-bromoethyl)amino]phosphinic acid |
141025-16-3 | 95% | 500mg |
¥4494.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170079-1g |
bis[(2-bromoethyl)amino]phosphinic acid |
141025-16-3 | 95% | 1g |
¥6738.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170079-100MG |
bis[(2-bromoethyl)amino]phosphinic acid |
141025-16-3 | 95% | 100MG |
¥ 1,689.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170079-250MG |
bis[(2-bromoethyl)amino]phosphinic acid |
141025-16-3 | 95% | 250MG |
¥ 2,699.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170079-500MG |
bis[(2-bromoethyl)amino]phosphinic acid |
141025-16-3 | 95% | 500MG |
¥ 4,494.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170079-1G |
bis[(2-bromoethyl)amino]phosphinic acid |
141025-16-3 | 95% | 1g |
¥ 6,738.00 | 2023-03-31 |
bis[(2-bromoethyl)amino]phosphinic acid Suppliers
bis[(2-bromoethyl)amino]phosphinic acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on bis[(2-bromoethyl)amino]phosphinic acid
Comprehensive Analysis of Bis[(2-bromoethyl)amino]phosphinic Acid (CAS No. 141025-16-3) and Its Applications
Bis[(2-bromoethyl)amino]phosphinic acid (CAS No. 141025-16-3) is a specialized organophosphorus compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound, often referred to by its systematic name or CAS number, is a derivative of phosphinic acid with two 2-bromoethylamino substituents. Its molecular structure combines the reactivity of bromoalkyl groups with the versatility of phosphinic acid, making it a valuable intermediate in various chemical syntheses.
The growing interest in bis[(2-bromoethyl)amino]phosphinic acid is evident from the increasing number of research publications and patent applications mentioning this compound. Scientists are particularly intrigued by its potential as a building block for more complex molecules, especially in the field of medicinal chemistry and materials science. The presence of both bromoethyl and phosphinic acid functionalities allows for multiple reaction pathways, enabling the creation of diverse molecular architectures.
Recent studies have explored the use of CAS No. 141025-16-3 in the development of novel pharmaceutical intermediates. Researchers are investigating how the phosphinic acid moiety can contribute to the creation of bioisosteres, which are compounds that mimic the biological activity of important biomolecules. This application aligns with current trends in drug discovery, where there's a strong focus on developing more efficient synthetic routes and novel molecular scaffolds.
In the materials science domain, bis[(2-bromoethyl)amino]phosphinic acid has shown promise as a precursor for flame-retardant additives. The combination of phosphorus and bromine in its structure makes it particularly interesting for this application, as both elements are known to contribute to flame suppression mechanisms. This potential use is especially relevant today, given the increasing regulatory requirements for fire safety in various industries.
The synthesis and handling of 141025-16-3 require specialized knowledge due to the reactivity of its functional groups. Chemists working with this compound must carefully consider reaction conditions to control the reactivity of both the bromoethyl groups and the phosphinic acid moiety. Recent advancements in green chemistry have led to the development of more sustainable methods for working with such reactive intermediates.
Analytical characterization of bis[(2-bromoethyl)amino]phosphinic acid typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and elemental analysis. These methods are crucial for verifying the purity and structure of the compound, especially when it's used as an intermediate in sensitive applications. The unique spectral signatures of this molecule, particularly in phosphorus NMR, make it relatively straightforward to identify and quantify.
From a commercial perspective, the availability of CAS No. 141025-16-3 remains limited to specialized chemical suppliers. The compound's niche applications and specific handling requirements mean that it's typically produced on a small scale for research purposes. However, as interest grows in its potential uses, we may see increased production and availability in the coming years.
Environmental considerations surrounding bis[(2-bromoethyl)amino]phosphinic acid have become increasingly important. Researchers are investigating the biodegradation pathways of this compound and developing methods for its safe disposal. These studies are part of a broader trend in chemical research focusing on sustainability and environmental impact assessment.
The future research directions for 141025-16-3 appear promising, with several groups exploring its use in click chemistry applications. The bromoethyl groups could potentially serve as handles for further functionalization through various coupling reactions. This aligns well with current interests in modular synthesis approaches that allow for rapid molecular diversification.
In conclusion, bis[(2-bromoethyl)amino]phosphinic acid (CAS No. 141025-16-3) represents an interesting case study in how specialized chemical intermediates can find applications across multiple disciplines. Its unique combination of functional groups offers numerous possibilities for chemical innovation, from pharmaceutical development to advanced materials. As research continues to uncover new potential uses for this compound, its importance in synthetic chemistry is likely to grow significantly.
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